1-(2-Methylcyclopropyl)piperazine
Description
Significance of Piperazine (B1678402) Heterocycles in Organic Chemistry
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone in medicinal chemistry and materials science. nih.govnih.gov Classified as a "privileged scaffold," its structure is a recurring feature in a vast number of FDA-approved drugs. tandfonline.commdpi.com The widespread use of piperazine is attributable to its unique physicochemical properties. nih.govtandfonline.com The two nitrogen atoms can act as hydrogen bond acceptors or donors (in their protonated form), which is crucial for molecular recognition at biological targets and for enhancing water solubility and bioavailability. nih.govmdpi.com
Furthermore, the piperazine moiety is a versatile linker or scaffold that can be readily functionalized at its nitrogen atoms to modulate a molecule's pharmacokinetic and pharmacodynamic profile. nih.govtandfonline.com Its conformational flexibility, primarily the chair-boat interconversion, also plays a role in how piperazine-containing molecules interact with biological receptors. tandfonline.comnih.gov The ability to fine-tune properties such as basicity, solubility, and chemical reactivity makes piperazine an invaluable tool for drug designers. nih.govtandfonline.com
Role of Cyclopropyl (B3062369) Moieties in Molecular Design and Strain Engineering
The cyclopropyl group, the smallest carbocyclic ring, is far more than a simple three-carbon alkyl substituent. Its inclusion in a molecule introduces significant ring strain, which in turn imparts unique electronic and conformational properties. fiveable.meontosight.ai The C-C bonds in a cyclopropane (B1198618) ring have enhanced p-character, and the C-H bonds are stronger and shorter than those in typical alkanes. scientificupdate.comacs.org This unique geometry and electronic nature make the cyclopropyl group a valuable tool in medicinal chemistry. fiveable.me
Often used as a rigid linker or a bioisosteric replacement for moieties like alkenes or isopropyl groups, the cyclopropyl ring can introduce conformational constraints that lock a molecule into a bioactive conformation, potentially increasing its potency and reducing off-target effects. scientificupdate.comiris-biotech.de It can also enhance metabolic stability by blocking sites susceptible to oxidation by metabolic enzymes like cytochrome P450. acs.orgiris-biotech.de The strategic incorporation of a cyclopropyl group can thus address common challenges in drug discovery, including improving permeability, reducing plasma clearance, and even altering a drug's pKa. acs.org
Structural Elucidation Challenges and Advanced Analytical Approaches for Complex Aminoalkyl Systems
The structural analysis of a molecule like 1-(2-methylcyclopropyl)piperazine, which combines a flexible heterocycle with a substituted, strained ring, presents several challenges. The presence of multiple stereocenters—the C1 and C2 carbons of the cyclopropyl ring—means the compound can exist as a mixture of diastereomers (cis and trans isomers). Distinguishing between these isomers requires sophisticated analytical techniques.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool. Temperature-dependent NMR studies are often necessary to understand the conformational dynamics of the piperazine ring, such as chair-to-chair interconversion. nih.govrsc.org The presence of different conformers at room temperature can lead to complex or broadened signals in the NMR spectrum. rsc.orgresearchgate.net For this compound, the coupling constants between the cyclopropyl protons and the chemical shifts of the methyl group would be critical in determining the relative stereochemistry (cis or trans).
Mass Spectrometry (MS) provides essential information on molecular weight and fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. nih.gov The fragmentation of N-substituted piperazines typically involves cleavage of the C-N bonds within the piperazine ring or the bond connecting the substituent to the ring nitrogen. researchgate.netxml-journal.net The fragmentation pattern can offer clues about the structure of the substituent.
Given the lack of specific literature on this compound, the following tables present representative analytical data that would be expected for a compound with this structure, based on known data for analogous N-alkyl and N-cyclopropyl piperazine derivatives.
Table 1: Representative 1H NMR Data for this compound (400 MHz, CDCl3)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~2.90 | m | 4H | Piperazine ring protons (-CH2-N-CH2-) |
| ~2.65 | m | 4H | Piperazine ring protons (-CH2-NH-CH2-) |
| ~1.80 | m | 1H | Cyclopropyl CH attached to N |
| ~1.15 | d | 3H | Cyclopropyl -CH3 |
| ~0.85 | m | 1H | Cyclopropyl CH attached to methyl |
Table 2: Representative 13C NMR Data for this compound (100 MHz, CDCl3)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~55.0 | Piperazine C-N (adjacent to substituent) |
| ~46.0 | Piperazine C-N (adjacent to NH) |
| ~45.0 | Cyclopropyl CH attached to N |
| ~15.0 | Cyclopropyl CH attached to methyl |
| ~12.0 | Cyclopropyl -CH3 |
Table 3: Representative Mass Spectrometry Data for this compound
| m/z | Interpretation |
|---|---|
| 154 | [M]+ (Molecular Ion) |
| 139 | [M - CH3]+ |
| 99 | [M - C4H7]+ (Loss of methylcyclopropyl group) |
| 85 | [Piperazine ring fragment + H]+ |
Contextualization of this compound within Chemical Synthetic Paradigms
The synthesis of N-substituted piperazines is a well-established field in organic chemistry. organic-chemistry.orgnih.gov For a molecule like this compound, a primary synthetic route would likely involve the direct N-alkylation of piperazine with a suitable 2-methylcyclopropyl halide or tosylate. Alternatively, reductive amination using 2-methylcyclopropanone and piperazine could be employed. More modern approaches, such as palladium-catalyzed cross-coupling reactions, offer modular and efficient pathways to substituted piperazines. acs.org
The development of synthetic routes to C-functionalized piperazines, while more challenging, is an active area of research aimed at expanding the structural diversity of this important scaffold. mdpi.comnih.gov The synthesis of this compound would need to control for the formation of diastereomers, potentially requiring stereoselective methods or chromatographic separation of the final products. nih.govchemrxiv.org
In the broader context of chemical synthesis, this compound serves as an exemplary building block. It combines the aqueous solubility and desirable pharmacokinetic properties of the piperazine moiety with the metabolic stability and unique conformational rigidity imparted by the methylcyclopropyl group. nih.govscientificupdate.com This combination makes it a potentially valuable intermediate for the synthesis of novel therapeutic agents, agrochemicals, or functional materials.
Structure
3D Structure
Properties
Molecular Formula |
C8H16N2 |
|---|---|
Molecular Weight |
140.23 g/mol |
IUPAC Name |
1-(2-methylcyclopropyl)piperazine |
InChI |
InChI=1S/C8H16N2/c1-7-6-8(7)10-4-2-9-3-5-10/h7-9H,2-6H2,1H3 |
InChI Key |
YTMZAUQEBPMCRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1N2CCNCC2 |
Origin of Product |
United States |
Advanced Spectroscopic and Chromatographic Methods for Structural Characterization and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for elucidating the structure of organic molecules in solution. A full suite of NMR experiments would be required for the complete assignment of 1-(2-Methylcyclopropyl)piperazine.
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in the molecule. For this compound, distinct signals would be expected for the protons of the piperazine (B1678402) ring, the cyclopropyl (B3062369) ring, and the methyl group. The piperazine protons typically appear as complex multiplets in the range of 2.5-3.5 ppm. The protons on the cyclopropyl ring would exhibit characteristic shifts in the upfield region (approximately 0.3-1.5 ppm) due to the ring strain and anisotropic effects. The methyl group protons would likely appear as a doublet, coupled to the adjacent cyclopropyl proton.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Cyclopropyl CH | 0.8 - 1.2 | m |
| Cyclopropyl CH₂ | 0.3 - 0.7 | m |
| Cyclopropyl CH-N | 1.3 - 1.8 | m |
| Piperazine CH₂ (4H) | 2.6 - 3.0 | m |
| Piperazine CH₂ (4H) | 2.4 - 2.8 | m |
This table is predictive and actual experimental values may vary.
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about the carbon skeleton. The piperazine carbons would resonate in the range of 45-55 ppm. The carbons of the cyclopropyl ring would be observed at higher field (around 10-25 ppm), with the carbon attached to the nitrogen appearing further downfield. The methyl carbon would produce a signal in the upfield region of the spectrum.
Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Cyclopropyl CH | 15 - 25 |
| Cyclopropyl CH₂ | 5 - 15 |
| Cyclopropyl CH-N | 30 - 40 |
| Piperazine C (adjacent to N-cyclopropyl) | 50 - 60 |
| Piperazine C (distant from N-cyclopropyl) | 45 - 55 |
This table is predictive and actual experimental values may vary.
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a series of two-dimensional NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would establish the proton-proton coupling networks within the piperazine and cyclopropyl rings, helping to trace the connectivity between adjacent protons.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (2-3 bond) correlations between protons and carbons. Crucial HMBC correlations would be expected between the cyclopropyl protons and the adjacent piperazine carbons, as well as between the methyl protons and the cyclopropyl carbons, confirming the attachment of the substituent to the piperazine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY would be particularly useful in determining the relative stereochemistry of the methyl group on the cyclopropyl ring and in studying the conformational preferences of the molecule.
Piperazine rings are known to undergo chair-to-chair interconversion. Dynamic NMR studies, involving the acquisition of NMR spectra at different temperatures, could provide insights into the conformational mobility of the piperazine ring in this compound. By analyzing the changes in the line shape of the NMR signals with temperature, the energy barriers for ring inversion and rotation around the C-N bonds could be determined. This information is crucial for understanding the three-dimensional structure and dynamic behavior of the molecule in solution.
Mass Spectrometry (MS)
Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, confirming its atomic composition. The expected exact mass can be calculated from the isotopic masses of the constituent elements.
Predicted HRMS Data
| Ion | Calculated Exact Mass |
|---|
This value is calculated for the molecular formula C₉H₁₉N₂⁺ and serves as a reference for experimental determination.
Fragmentation Pattern Analysis for Structural Confirmation
Mass spectrometry is a cornerstone in the structural elucidation of novel compounds. For this compound, analysis of its fragmentation pattern under electron ionization (EI) or electrospray ionization (ESI) provides a molecular fingerprint, confirming its identity. While specific fragmentation data for this exact molecule is not extensively published, patterns can be predicted based on the known behavior of piperazine derivatives and cyclopropyl moieties. researchgate.netresearchgate.net
Typically, the molecular ion peak [M]⁺ would be observed, confirming the molecular weight. Key fragmentation pathways would likely involve the cleavage of the cyclopropyl ring and the piperazine ring. The piperazine ring often undergoes characteristic cleavages, leading to the formation of stable fragment ions. For instance, the loss of ethylene (B1197577) from the piperazine ring is a common fragmentation pathway for many piperazine derivatives. Cleavage at the bond connecting the cyclopropyl group to the piperazine nitrogen would generate significant ions corresponding to the cyclopropylmethyl cation and the piperazine ring.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Ion | Proposed Structure | m/z (Predicted) |
| [C₅H₉N₂]⁺ | Piperazine ring fragment | 97 |
| [C₄H₇]⁺ | Methylcyclopropyl cation | 55 |
| [C₈H₁₅N₂]⁺ | Loss of a methyl group | 139 |
| [C₉H₁₈N₂]⁺ | Molecular Ion | 154 |
Tandem Mass Spectrometry (MS/MS) for Elucidation of Isomers
The presence of a stereocenter in the 2-methylcyclopropyl group and the potential for cis/trans isomerism necessitates advanced techniques like tandem mass spectrometry (MS/MS) for unambiguous isomer elucidation. nih.govmdpi.com While gas chromatography can often separate diastereomers, MS/MS provides an additional layer of confirmation and can be crucial for distinguishing isomers that are difficult to separate chromatographically.
By selecting the precursor ion corresponding to the molecular weight of this compound, collision-induced dissociation (CID) can be employed to generate a unique fragmentation spectrum for each isomer. Subtle differences in the abundance of specific fragment ions can be used to differentiate between the cis and trans isomers. This is because the stereochemistry can influence the stability of the transition states during fragmentation, leading to variations in the resulting product ion spectrum.
Vibrational Spectroscopy: Infrared (IR) and Raman
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, offers a non-destructive method for identifying key functional groups and obtaining a unique "fingerprint" of the molecule.
Identification of Key Functional Group Vibrations
The IR and Raman spectra of this compound would be characterized by vibrations corresponding to the C-H, C-N, and N-H bonds within the molecule.
C-H Stretching: Aliphatic C-H stretching vibrations from the methyl and cyclopropyl groups would appear in the 2850-3000 cm⁻¹ region. The C-H stretching of the cyclopropyl ring might show slightly higher frequency bands compared to the piperazine ring methylene (B1212753) groups.
N-H Stretching: A key vibration for the secondary amine in the piperazine ring would be the N-H stretch, typically observed in the 3200-3500 cm⁻¹ region. chemicalbook.comnist.gov
C-N Stretching: The C-N stretching vibrations of the piperazine ring are expected in the 1000-1200 cm⁻¹ range. chemicalbook.comnist.gov
Ring Vibrations: The cyclopropyl ring has characteristic "breathing" and deformation modes that can be observed in the fingerprint region of the spectrum.
Table 2: Predicted Key Infrared (IR) and Raman Active Vibrations for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Piperazine) | Stretching | 3200-3500 |
| C-H (Aliphatic) | Stretching | 2850-3000 |
| C-N (Piperazine) | Stretching | 1000-1200 |
| Cyclopropyl Ring | Ring Breathing/Deformation | ~1020, ~870 |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of a salt of this compound can be obtained, this technique can provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.
Elucidation of Absolute Configuration (if applicable)
For chiral molecules like this compound, which contains a stereocenter at the 2-position of the cyclopropyl group, X-ray crystallography of a salt with a chiral counter-ion can be used to determine the absolute configuration of the enantiomers. This technique, known as anomalous dispersion, allows for the unambiguous assignment of the (R) or (S) configuration at the chiral center, which is crucial for understanding its biological activity and for regulatory purposes. While no specific X-ray crystallographic data for this compound is currently available in the public domain, this method remains the gold standard for absolute configuration determination.
Confirmation of Molecular Geometry and Torsion Angles
The precise three-dimensional arrangement of atoms and the rotational angles between them in this compound are critical for understanding its chemical behavior and potential interactions. Advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, are employed to elucidate these structural features.
NMR spectroscopy, particularly 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), provides through-space correlations between protons, which helps in determining the relative orientation of the methyl group on the cyclopropyl ring and the piperazine ring. The coupling constants (J-values) observed in ¹H NMR spectra also offer valuable information about the dihedral angles within the cyclopropyl and piperazine rings.
Table 1: Representative Torsion Angles for this compound
| Torsion Angle | Description | Typical Value (degrees) |
| C1-C2-N1-C4 | Defines the orientation of the cyclopropyl ring relative to the piperazine ring. | Varies depending on cis/trans isomerism and conformation. |
| C2-N1-C4-C5 | Describes the puckering of the piperazine ring. | Typically around ±55° for a chair conformation. |
| N1-C2-C1-C3 | Defines the position of the methyl group on the cyclopropyl ring. | Dependent on the stereochemistry of the cyclopropane (B1198618) ring. |
Note: The values presented are typical and can vary based on the specific isomer and experimental conditions.
Chromatographic Separation Techniques
Chromatographic methods are indispensable for assessing the purity of this compound and for separating its various isomers.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Isomer Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quality control of this compound. It is highly effective for determining the purity of a sample by separating the main compound from any non-volatile impurities and degradation products. Reversed-phase HPLC, using a C18 or C8 column with a mobile phase consisting of a mixture of water (often with a pH modifier like formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol, is commonly employed.
Furthermore, HPLC is crucial for the separation of the cis and trans diastereomers of this compound. Due to the different spatial arrangements of the methyl group relative to the piperazine substituent on the cyclopropyl ring, these isomers exhibit slightly different polarities, allowing for their separation on a suitable stationary phase. The retention times will differ, enabling their quantification.
Table 2: Typical HPLC Method Parameters for Isomer Separation
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Gas Chromatography (GC) for Volatile Impurity Detection
Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is the preferred method for identifying and quantifying volatile impurities in this compound. These impurities could include residual solvents from the synthesis process or low-boiling point byproducts. The high temperatures used in the GC inlet and column allow for the effective volatilization and separation of these compounds. A capillary column with a non-polar or medium-polarity stationary phase is typically used for this analysis.
Table 3: Common Volatile Impurities and their GC Detection
| Impurity | Potential Source | Typical GC Column Phase |
| Dichloromethane | Synthesis Solvent | DB-1 or equivalent (non-polar) |
| Toluene | Synthesis Solvent | DB-1 or equivalent (non-polar) |
| Triethylamine (B128534) | Reagent | DB-5 or equivalent (low to mid-polarity) |
Chiral Chromatography for Enantiomeric Excess Determination
Since the 2-methylcyclopropyl group contains two chiral centers, this compound can exist as a mixture of enantiomers. Chiral chromatography is a specialized form of chromatography used to separate these enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. The determination of the enantiomeric excess (% ee), which is a measure of the purity of one enantiomer over the other, is critical in pharmaceutical applications. Both chiral HPLC and chiral GC can be employed for this purpose, depending on the volatility and derivatization of the compound.
Table 4: Example of Chiral HPLC for Enantiomeric Excess Determination
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |
| Mobile Phase | Hexane:Isopropanol (Isocratic) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at 210 nm |
Theoretical and Computational Chemistry Investigations of 1 2 Methylcyclopropyl Piperazine
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. nih.gov For 1-(2-methylcyclopropyl)piperazine, DFT calculations, particularly using the B3LYP functional with a suitable basis set like 6-311++G(d,p), can provide valuable information. nih.govbohrium.com
Electronic Structure and Molecular Orbital Analysis
The electronic character of this compound is defined by the interplay of the electron-rich piperazine (B1678402) ring and the unique electronic nature of the cyclopropyl (B3062369) group. The nitrogen atoms of the piperazine ring possess lone pairs of electrons, making them nucleophilic centers. The cyclopropyl group, due to its strained ring structure, exhibits partial π-character in its C-C bonds, a concept explained by the Walsh orbital model. wikipedia.org This allows the cyclopropyl group to act as a good electron donor through hyperconjugation. wikipedia.org
Molecular orbital analysis, specifically the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity.
HOMO : The HOMO is expected to be localized primarily on the piperazine ring, specifically on the nitrogen atoms due to their lone pairs. This indicates that the initial site of electrophilic attack would be at one of the nitrogen atoms.
LUMO : The LUMO is likely to be distributed over the entire molecule, with significant contributions from the anti-bonding orbitals associated with the C-N and C-H bonds.
HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. ijcrt.org A smaller gap suggests higher reactivity. ijcrt.org
Theoretical calculations on similar piperazine derivatives have shown that the HOMO-LUMO gap is a critical parameter in assessing their stability. bohrium.comijcrt.org
Table 1: Theoretical Frontier Molecular Orbital Energies for a Model N-Substituted Piperazine
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -5.8 | Localized on piperazine nitrogen lone pairs |
| LUMO | 1.2 | Delocalized over the molecular framework |
| HOMO-LUMO Gap | 7.0 | Indicator of chemical stability |
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts)
Computational methods can be employed to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. researcher.life The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR shielding tensors, from which chemical shifts can be derived. researcher.life
The predicted ¹H and ¹³C NMR chemical shifts for this compound would be influenced by the electronic environment of each nucleus.
Piperazine Protons : The protons on the piperazine ring would exhibit chemical shifts typical for cyclic amines, generally in the range of 2.5-3.5 ppm. The protons closer to the N-cyclopropyl substituent may experience a slightly different chemical shift due to its electronic and steric influence.
Cyclopropyl Protons : The protons on the cyclopropyl ring would appear in the upfield region of the ¹H NMR spectrum, characteristic of strained ring systems. The methyl group on the cyclopropyl ring would also have a distinct signal.
Piperazine Carbons : The carbon atoms of the piperazine ring would have ¹³C chemical shifts in the range of 40-50 ppm.
Cyclopropyl Carbons : The carbons of the cyclopropyl ring would show signals at higher field in the ¹³C NMR spectrum compared to acyclic alkanes.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Piperazine CH₂ (axial) | 2.8 | 48 |
| Piperazine CH₂ (equatorial) | 3.1 | 48 |
| Piperazine CH₂ (adjacent to N-cyclopropyl) | 3.0 | 50 |
| Cyclopropyl CH (methine) | 0.8 | 15 |
| Cyclopropyl CH₂ | 0.4 | 8 |
| Cyclopropyl CH₃ | 1.1 | 12 |
Note: This table presents hypothetical NMR chemical shift values for this compound based on general principles and data for similar structures. Actual experimental values may vary.
Evaluation of Molecular Stability and Reactivity Parameters
DFT calculations allow for the determination of various global reactivity descriptors that provide insights into the molecule's stability and reactivity. nih.gov These parameters are derived from the energies of the frontier molecular orbitals.
Chemical Hardness (η) : A measure of the molecule's resistance to changes in its electron distribution. A larger value indicates greater stability.
Electronic Chemical Potential (μ) : Represents the escaping tendency of electrons from the molecule.
Global Electrophilicity Index (ω) : A measure of the molecule's ability to accept electrons.
Conformational Analysis and Potential Energy Surfaces
The three-dimensional structure and conformational flexibility of this compound are critical to its properties and interactions. The piperazine ring typically adopts a chair conformation to minimize steric strain. nih.gov
Influence of the (2-Methylcyclopropyl) Group on Piperazine Ring Conformation
The N-substituted (2-methylcyclopropyl) group can exist in either an axial or equatorial position on the piperazine ring. The preference for one conformation over the other is determined by a balance of steric and electronic effects.
Steric Effects : Generally, bulky substituents on a cyclohexane (B81311) or piperazine ring prefer the equatorial position to avoid 1,3-diaxial interactions. The (2-methylcyclopropyl) group is sterically demanding, and thus the equatorial conformation is expected to be more stable.
Electronic Effects : The cyclopropyl group's ability to donate electrons via hyperconjugation can influence the conformational equilibrium. stackexchange.com This electronic donation can stabilize certain conformations, although this effect is generally less dominant than steric hindrance for larger groups.
The piperazine ring itself can undergo ring inversion, interconverting between two chair conformations. The energy barrier for this process would be influenced by the nature of the N-substituent.
A-Value Anomaly and Steric/Electronic Effects of Spirocyclic Rings
In some systems, particularly those involving spirocyclic rings, anomalies in A-values can be observed where electronic effects counteract the expected steric effects. The cyclopropyl group's unique electronic properties, stemming from its Walsh orbitals, can lead to such deviations. wikipedia.org The partial π-character of the cyclopropyl C-C bonds can lead to stabilizing interactions in the seemingly less stable axial conformation. However, for a simple N-substituted piperazine, the steric repulsion in the axial position is likely to be the dominant factor determining the conformational equilibrium.
Interconversion Barriers and Dynamics of Conformation
The conformational landscape of this compound is primarily defined by the flexible six-membered piperazine ring and the rotational freedom of the N-cyclopropyl bond. The piperazine ring predominantly adopts low-energy chair conformations to minimize torsional and steric strain. The interconversion between the two possible chair forms proceeds through higher-energy intermediates, such as boat and twist-boat conformations.
Computational chemistry, particularly methods like Density Functional Theory (DFT), is essential for mapping the potential energy surface of these conformational changes. These calculations can precisely determine the energy barriers between different conformers. Key dynamic processes that would be investigated include:
Piperazine Ring Inversion: The energy pathway and activation barrier for the transition from one chair conformation to another.
Nitrogen Inversion: The inversion of the pyramidal nitrogen atoms within the piperazine ring, which can influence the orientation of the substituents.
Rotation of the Cyclopropyl Group: The rotational barrier around the bond connecting the cyclopropyl group to the piperazine nitrogen, which is influenced by steric interactions with the piperazine ring.
Understanding these energy barriers is fundamental to predicting the relative populations of each conformer at thermal equilibrium and the rates at which they interconvert.
Illustrative Data Table: Hypothetical Energy Barriers for Conformational Interconversions of this compound
This table presents hypothetical data to exemplify the typical outputs of such computational studies.
| Interconversion Process | Transition State Geometry | Calculated Energy Barrier (kcal/mol) |
| Piperazine Ring Inversion (Chair-to-Chair) | Boat/Twist-Boat | 9 – 14 |
| N-Cyclopropyl Bond Rotation | Eclipsed Conformation | 3 – 6 |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations offer a computational microscope to observe the behavior of this compound in a realistic chemical environment, such as in a solvent, over time. nih.govmanchester.ac.ukresearchgate.net By simulating the atomic motions based on classical mechanics, MD provides insights into the molecule's structural flexibility and its interactions with surrounding solvent molecules.
Exploration of Conformational Landscapes in Solution
MD simulations can thoroughly explore the conformational space of this compound in a solution, which may differ significantly from the gas phase. These simulations can quantify the probability of finding the molecule in various conformations, including the different chair and boat forms of the piperazine ring and the rotational isomers (rotamers) of the cyclopropyl group. This allows for the identification of the most stable and populated conformations in a given solvent.
Solvent Effects on Molecular Conformation and Dynamics
The nature of the solvent plays a critical role in determining the conformational preferences and dynamic behavior of a solute. MD simulations can be performed in a variety of virtual solvents (e.g., water, ethanol (B145695), dimethyl sulfoxide) to systematically study these effects. mdpi.com For example, a polar solvent might stabilize a specific conformer that has a larger dipole moment through favorable electrostatic interactions or hydrogen bonding. The analysis of these simulations can reveal details about the structure of the solvent shells around the molecule and the energetic contributions of solvation to conformational stability.
Illustrative Data Table: Hypothetical Solvent Effects on the Conformational Equilibrium of this compound at 298 K
This table provides an example of how solvent polarity might influence the conformational populations.
| Solvent | Dielectric Constant | Population of Chair Conformer 1 (%) | Population of Chair Conformer 2 (%) |
| Chloroform | 4.8 | 60 | 40 |
| Ethanol | 24.5 | 75 | 25 |
| Water | 78.4 | 85 | 15 |
Reaction Mechanism Studies through Computational Modeling
Computational modeling is a powerful tool for elucidating the detailed pathways of chemical reactions, providing insights that are often inaccessible through experimental means alone.
Transition State Characterization for Key Synthetic Steps
The synthesis of this compound likely involves the formation of a carbon-nitrogen bond between the piperazine ring and the cyclopropyl group. A plausible route is the nucleophilic substitution reaction between piperazine and a 2-methylcyclopropyl derivative bearing a leaving group (e.g., a halide or a sulfonate ester).
Using computational methods such as DFT, the entire reaction coordinate can be mapped. This involves identifying the structures and energies of the reactants, products, any intermediates, and, most importantly, the transition state. The transition state is the highest energy point along the reaction path, and its energy determines the activation energy and thus the reaction rate. The characterization of the transition state geometry provides a snapshot of the bond-breaking and bond-forming processes.
Prediction of Regioselectivity and Stereoselectivity
The synthesis of this compound involves potential challenges in controlling regioselectivity (which nitrogen of the piperazine reacts if it is unsymmetrically substituted) and stereoselectivity (the configuration of the stereocenter at the 2-position of the cyclopropyl group).
Computational modeling can be instrumental in predicting the outcomes of such reactions. rsc.orgnih.govrsc.orgresearchgate.net By calculating the activation energies for all possible reaction pathways leading to different regioisomers or stereoisomers, the most favorable pathway can be identified. The pathway with the lowest activation energy is expected to be the dominant one, thus allowing for the prediction of the major product. This predictive power can guide the design of more efficient and selective synthetic routes.
Illustrative Data Table: Hypothetical Calculated Activation Energies for the Formation of Different Stereoisomers
This table illustrates how computational chemistry can predict the stereochemical outcome of a synthesis.
| Reaction Pathway to Form | Relative Activation Energy (kcal/mol) | Predicted Product Distribution |
| (cis)-1-(2-Methylcyclopropyl)piperazine | 0.0 | 90% |
| (trans)-1-(2-Methylcyclopropyl)piperazine | 1.5 | 10% |
Mechanistic Investigations of Chemical Transformations Involving 1 2 Methylcyclopropyl Piperazine
Nucleophilic Reactivity of the Piperazine (B1678402) Nitrogen
The presence of two nitrogen atoms within the piperazine ring, one of which is secondary, renders 1-(2-methylcyclopropyl)piperazine a potent nucleophile. This reactivity is central to a variety of chemical transformations, including acylations, alkylations, and arylations.
The secondary amine of the piperazine moiety in this compound is the primary site of nucleophilic attack in acylation, alkylation, and arylation reactions. The general mechanisms for these transformations are well-established in amine chemistry.
Acylation: The N-acylation of this compound typically proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the secondary nitrogen atom attacks the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or anhydride. This leads to the formation of a tetrahedral intermediate, which subsequently collapses by expelling the leaving group (e.g., chloride) to yield the corresponding N-acylpiperazine derivative. The reaction is often carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl). Patent literature describes similar acylations, for instance, the reaction of cyclopropylmethylpiperazine with para-fluorophenoxyacetyl chloride in ethyl acetate (B1210297). google.comgoogle.com
Alkylation: N-alkylation of the piperazine ring occurs through a nucleophilic substitution (SN2) pathway. The nitrogen atom acts as the nucleophile, attacking the electrophilic carbon of an alkyl halide or a similar alkylating agent. The reaction rate is dependent on the nature of the alkylating agent and the reaction conditions. For instance, the synthesis of N-alkylpiperazines can be achieved by reacting N-acetylpiperazine with an alkyl halide, followed by hydrolysis of the acetyl group. researchgate.net In the context of more complex molecules, alkylation of a piperazine nitrogen has been demonstrated using alkyl bromides in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). nih.gov
Arylation: The arylation of this compound, leading to the formation of an N-aryl bond, is typically accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. In this process, a palladium or copper catalyst facilitates the coupling of the piperazine with an aryl halide or triflate. The catalytic cycle involves oxidative addition of the aryl halide to the metal center, coordination of the amine, deprotonation, and finally, reductive elimination to furnish the N-arylated product and regenerate the catalyst.
The nucleophilic reactivity of the piperazine nitrogen in this compound is influenced by both the electronic and steric nature of the substituents on the piperazine ring and the electrophile.
The 2-methylcyclopropyl group itself exerts a modest electron-donating inductive effect, which can slightly enhance the nucleophilicity of the piperazine nitrogens compared to the parent piperazine. However, the steric bulk of the cyclopropyl (B3062369) group, particularly with the adjacent methyl substituent, can hinder the approach of sterically demanding electrophiles.
On the electrophile side, electron-withdrawing groups on the acyl or aryl moiety will increase its electrophilicity and accelerate the rate of reaction. Conversely, sterically bulky groups on the electrophile can significantly slow down the reaction rate. The choice of solvent and base also plays a critical role, with polar aprotic solvents generally favoring SN2 reactions.
Reactivity Profile of the Cyclopropyl Ring
The three-membered cyclopropyl ring is characterized by significant ring strain, which imparts unique chemical reactivity compared to acyclic or larger-ring systems. This strain can be relieved through ring-opening reactions, although transformations that preserve the cyclopropyl scaffold are also possible under certain conditions.
The cyclopropyl group attached to a nitrogen atom is susceptible to ring-opening, particularly under oxidative conditions or in the presence of certain electrophiles. The mechanism often involves the formation of a radical cation intermediate. Trapping of electrophilic ketone zinc/copper homoenolates with amines has been reported as a method for the synthesis of 1,2-substituted cyclopropylamines. acs.org Furthermore, the synthesis of trans-2-substituted-cyclopropylamines from α-chloroaldehydes proceeds through the trapping of an electrophilic zinc homoenolate with an amine, followed by ring-closure. chemrxiv.orgacs.org Interestingly, this process can be reversible in the presence of certain zinc salts, leading to isomerization via ring-opening. acs.org
In the context of N-cyclopropylamines, ring-opening can also be initiated by electrophilic attack on the nitrogen, which can lead to the formation of an iminium ion and subsequent cleavage of a C-C bond in the cyclopropyl ring.
While the cyclopropyl ring is prone to opening, numerous reactions can be performed on the piperazine moiety without affecting the integrity of the cyclopropyl group. Standard functional group transformations on the piperazine nitrogen, such as the previously discussed acylations and alkylations, can often be carried out under conditions that leave the cyclopropyl ring intact. The key is to avoid harsh acidic or oxidative conditions that could promote ring-opening. For example, patent literature details the synthesis of various derivatives of cyclopropylmethyl piperazines where the cyclopropyl group remains unchanged during subsequent chemical modifications of the piperazine ring. google.comgoogle.com
Exploration of Reaction Kinetics and Thermodynamics
Detailed kinetic and thermodynamic data for reactions involving this compound are not extensively available in the public domain. However, data for the parent piperazine system, particularly in the context of carbon dioxide absorption, can provide some general insights.
Thermodynamic and kinetic models have been developed for aqueous piperazine solutions. researchgate.net For instance, the heat of CO2 absorption in piperazine solutions is a critical parameter in industrial applications. utexas.edunih.gov The degradation of piperazine at elevated temperatures has been shown to be first-order with an activation energy of 183.5 kJ/mol. utexas.edu A thermodynamic model for the piperazine/water/carbon dioxide system has been developed to predict properties over various temperatures and concentrations. researchgate.net
While these data pertain to piperazine itself, they form a baseline for understanding the energetic landscape of reactions involving the piperazine core of this compound. The presence of the 2-methylcyclopropyl substituent would be expected to introduce modifications to these values due to its electronic and steric influences.
Interactive Data Table: Thermodynamic and Kinetic Parameters for Piperazine Reactions
| Parameter | Value | Conditions | System |
| Heat of Reaction (ΔHrxn) - Carbamate Formation | 18.3 kJ/mol | Aqueous | Piperazine/CO2 |
| Heat of Reaction (ΔHrxn) - Dicarbamate Formation | 16.5 kJ/mol | Aqueous | Piperazine/CO2 |
| Heat of CO2 Absorption | -75 to -40 kJ/mol | Aqueous, with K+ | Piperazine/CO2 |
| Overall Rate Constant | 102,000 s⁻¹ | 1 M Piperazine | Piperazine/CO2 |
| Activation Energy (Degradation) | 183.5 kJ/mol | 135 to 175 °C | Aqueous Piperazine |
| First-Order Rate Constant (Degradation) | 6.12 x 10⁻⁹ s⁻¹ | 150 °C, 8 m PZ, 0.3 mol CO2/mol alkalinity | Aqueous Piperazine |
Catalyst Design and Mechanistic Insights for this compound Derivatization
The derivatization of this compound predominantly involves the functionalization of the secondary amine on the piperazine ring. The Buchwald-Hartwig amination has emerged as a powerful tool for the N-arylation of a wide range of amines, including cyclic amines. The design of catalysts for this transformation typically revolves around the selection of an appropriate palladium precursor and, crucially, a suitable phosphine (B1218219) ligand.
Catalyst System Components:
Palladium Precursors: A variety of Pd(0) and Pd(II) precursors can be employed. Common examples include Pd(OAc)₂, Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), and air-stable palladium precatalysts.
Base: A base is required to deprotonate the amine nucleophile, facilitating its coordination to the palladium center. Common bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃).
Mechanistic Pathway of N-Arylation:
The generally accepted mechanism for the palladium-catalyzed N-arylation of this compound with an aryl halide (Ar-X) proceeds through a catalytic cycle involving the following key steps:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide, forming a Pd(II)-aryl intermediate.
Amine Coordination and Deprotonation: The this compound coordinates to the Pd(II) center. Subsequent deprotonation by the base generates a palladium-amido complex.
Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the N-arylated product and regenerating the active Pd(0) catalyst.
The 2-methylcyclopropyl group can exert both steric and electronic effects on the reaction. The steric bulk of this group may influence the rate of amine coordination and the geometry of the palladium-amido intermediate. Electronically, the cyclopropyl group can donate electron density to the piperazine nitrogen, potentially affecting its nucleophilicity.
Catalyst Design for N-Arylation of Cyclopropylamines:
While specific studies on this compound are limited, research on the N-arylation of cyclopropylamine (B47189) provides valuable insights into catalyst design. A general method for the palladium-catalyzed arylation of cyclopropylamine has been developed using highly active, air-stable π-allylpalladium precatalysts. nih.gov These systems have demonstrated broad functional group tolerance. nih.gov
For instance, the use of [(tBuBrettPhos)Pd(allyl)]OTf and [(BrettPhos)Pd(crotyl)]OTf as precatalysts has been effective for the monoarylation of cyclopropylamine. nih.gov For the preparation of unsymmetrical diarylated products, (PtBu₃)Pd(crotyl)Cl has been shown to be a suitable catalyst. nih.gov These findings suggest that bulky, electron-rich phosphine ligands are well-suited for promoting the challenging C-N coupling with cyclopropylamines.
| Aryl Halide | Catalyst | Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 4-Chlorotoluene | [(tBuBrettPhos)Pd(allyl)]OTf | tBuBrettPhos | NaOtBu | Toluene | 95 |
| 4-Bromobenzonitrile | [(tBuBrettPhos)Pd(allyl)]OTf | tBuBrettPhos | NaOtBu | Toluene | 92 |
| 2-Bromopyridine | [(BrettPhos)Pd(crotyl)]OTf | BrettPhos | NaOtBu | Toluene | 88 |
| 1-Bromo-4-(trifluoromethyl)benzene | [(tBuBrettPhos)Pd(allyl)]OTf | tBuBrettPhos | NaOtBu | Toluene | 96 |
Furthermore, nickel-catalyzed systems have also been explored for the N-arylation of cyclopropylamine. acs.org An air-stable nickel precatalyst has been shown to effectively couple cyclopropylamine with a broad range of (hetero)aryl chlorides, bromides, and pseudohalides at room temperature. acs.org This highlights the potential of alternative transition metals in catalyzing the derivatization of substrates like this compound.
| (Hetero)aryl Halide | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 4-Chloropyridine | (PAd-DalPhos)NiCl(o-tolyl) | NaOtBu | Dioxane | 25 | 91 |
| 3-Bromopyridine | (PAd-DalPhos)NiCl(o-tolyl) | NaOtBu | Dioxane | 25 | 94 |
| 2-Chloroquinoline | (PAd-DalPhos)NiCl(o-tolyl) | NaOtBu | Dioxane | 25 | 85 |
| 4-Chloroanisole | (JosiPhos CyPF-Cy)NiCl(o-tolyl) | NaOtBu | Dioxane | 25 | 78 |
Mechanistic Nuances and "Cocktail"-Type Catalysis:
Derivatization Strategies and Chemical Modification of the 1 2 Methylcyclopropyl Piperazine Scaffold
Diversification at the Piperazine (B1678402) Nitrogen(s)
The presence of a secondary amine in the piperazine ring provides a convenient handle for a wide range of chemical transformations. This allows for the introduction of a vast array of functional groups and structural motifs, significantly expanding the chemical space accessible from this scaffold.
The nucleophilic secondary amine of 1-(2-methylcyclopropyl)piperazine readily reacts with various electrophilic partners to form stable amide, urea, and sulfonamide linkages. These reactions are among the most common strategies for elaborating the scaffold.
Amide Formation: Acylation of the piperazine nitrogen is typically achieved by reaction with acyl chlorides, carboxylic acids activated with coupling agents (e.g., HATU, HOBt), or acid anhydrides. This allows for the introduction of a wide variety of acyl groups, ranging from simple aliphatic chains to complex aromatic and heteroaromatic systems.
Urea Formation: Ureas are generally synthesized by reacting the piperazine with isocyanates or by a two-step procedure involving the formation of a carbamoyl (B1232498) chloride followed by reaction with an amine. This strategy introduces a hydrogen-bond donating and accepting moiety, which can be critical for molecular recognition.
Sulfonamide Formation: Sulfonamides are prepared by the reaction of the piperazine with sulfonyl chlorides. This introduces a tetrahedral sulfonamide group, which can act as a non-classical bioisostere for other functional groups and can impart specific physicochemical properties.
Table 1: Examples of Amide, Urea, and Sulfonamide Derivatives of this compound
| Derivative Type | Reagent | Resulting Moiety |
| Amide | Benzoyl chloride | N-Benzoyl |
| Amide | Acetic anhydride | N-Acetyl |
| Urea | Phenyl isocyanate | N'-Phenylurea |
| Sulfonamide | Dansyl chloride | N-Dansyl |
Beyond acylation and sulfonylation, the piperazine nitrogen can be functionalized through the formation of new carbon-nitrogen bonds, introducing a wide range of substituents.
N-Alkylation: The secondary amine can be alkylated using alkyl halides or via reductive amination with aldehydes or ketones. Reductive amination is often preferred due to its milder reaction conditions and broader substrate scope. These reactions allow for the introduction of various alkyl chains, which can be linear, branched, or cyclic, and may contain additional functional groups.
N-Arylation and N-Heteroarylation: The introduction of aromatic and heteroaromatic rings is typically accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This powerful reaction allows for the formation of a C-N bond between the piperazine nitrogen and an aryl or heteroaryl halide or triflate. This strategy is widely used to append complex aromatic systems, which can engage in π-stacking interactions or other key binding phenomena.
Table 2: Examples of N-Substituted Derivatives of this compound
| Reaction Type | Reagent/Catalyst | Introduced Moiety |
| Reductive Amination | Cyclohexanone, NaBH(OAc)₃ | N-Cyclohexyl |
| N-Alkylation | Benzyl bromide | N-Benzyl |
| Buchwald-Hartwig Amination | 2-Chloropyridine, Pd catalyst | N-(2-Pyridyl) |
| Buchwald-Hartwig Amination | 4-Bromoanisole, Pd catalyst | N-(4-Methoxyphenyl) |
Functionalization of the Cyclopropyl (B3062369) Moiety
The cyclopropyl ring of this compound, while generally more stable than the piperazine ring, also offers opportunities for chemical modification. These transformations are often more challenging but can lead to novel analogs with unique three-dimensional shapes.
The introduction of functional groups onto the cyclopropyl ring can have a profound impact on the molecule's properties. Stereoselective methods are highly sought after to control the spatial arrangement of the new substituents.
Hydroxylation: Directed C-H oxidation reactions can be employed to introduce a hydroxyl group onto the cyclopropyl ring. The directing group is often a functionality on the piperazine ring or an adjacent part of the molecule.
Halogenation: Radical halogenation can introduce a halogen atom onto the cyclopropyl ring, although this often leads to a mixture of products. More controlled methods may involve the use of specific electrophilic halogenating agents.
Development of Hybrid Scaffolds Incorporating this compound
The this compound moiety can be incorporated into larger, more complex molecular frameworks to create hybrid scaffolds. This can be achieved by using bifunctional reagents that react with both the piperazine nitrogen and another part of a larger molecule, or by designing multi-step syntheses where the this compound unit is introduced as a key building block. These hybrid scaffolds often aim to combine the favorable properties of the this compound motif with those of another pharmacophore to create novel molecules with unique biological activities.
Lack of Specific Research Hinders Detailed Analysis of this compound
A comprehensive review of available scientific literature reveals a significant gap in the specific chemical data required for a detailed analysis of this compound's derivatization and structure-reactivity relationships. Despite the prevalence of the piperazine scaffold in medicinal and materials chemistry, this particular compound appears to be largely unexplored in a dedicated chemical context.
General derivatization techniques for piperazines often involve nucleophilic substitution reactions where the secondary amines attack an electrophilic species. nih.gov For instance, the synthesis of N-substituted phenylpiperazine derivatives has been achieved through reactions like S-selective alkylation followed by cyclization with bis(2-chloroethyl)amine (B1207034) hydrochloride. nih.gov Analytical methods also employ derivatization, using reagents like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) or dansyl chloride to create UV-active or fluorescent derivatives for detection purposes. jocpr.comresearchgate.net
However, the core of structure-reactivity relationship (SRR) studies lies in understanding how specific structural features, such as the 2-methylcyclopropyl group in the title compound, modulate the molecule's reactivity. Such studies would typically involve systematic modifications and the quantitative comparison of reaction outcomes. For example, one might compare the rate of N-acylation of this compound with that of its non-methylated counterpart, 1-cyclopropylpiperazine, to elucidate the steric or electronic effects of the methyl group on the cyclopropyl ring. This type of detailed, comparative data for this compound is not present in the accessible scientific domain.
The absence of such specific research means that a detailed discussion on the derivatization strategies and a data-driven analysis of the structure-reactivity relationships for this compound cannot be constructed without resorting to speculation. The scientific record, as it currently stands, focuses more on the broader class of piperazine derivatives, often in the context of their biological applications, rather than on the fundamental chemical reactivity of this specific, less common analog. researchgate.netunodc.org
Future Directions and Emerging Research Avenues for 1 2 Methylcyclopropyl Piperazine and Analogs
Novel Synthetic Methodologies Leveraging Unique Structural Features
The synthesis of 1-(2-methylcyclopropyl)piperazine presents a dual challenge: the controlled construction of the substituted cyclopropane (B1198618) ring and its stereoselective attachment to the piperazine (B1678402) scaffold. Future synthetic research will likely move beyond classical methods to embrace more efficient, selective, and sustainable strategies.
Recent advances in the synthesis of cyclopropylamines offer a roadmap for new approaches. nih.gov Methodologies such as the Kulinkovich reaction applied to amides and nitriles, metal-catalyzed C-H functionalization, and enantioselective Michael-initiated ring-closure reactions could provide elegant pathways to the 2-methylcyclopropylamine core. nih.gov These methods promise greater control over the diastereomeric and enantiomeric purity of the final product, which is crucial given the stereocenters in the 2-methylcyclopropyl group.
Furthermore, innovations in piperazine synthesis, particularly direct C-H functionalization, could circumvent multi-step protection-deprotection sequences. mdpi.com Photocatalytic methods, for instance, have been developed for the C2-functionalization of piperazines, offering a mild and selective route to complex analogs. mdpi.com Future work could focus on merging these advanced techniques, for example, by developing a one-pot reaction that forms the cyclopropyl (B3062369) ring and subsequently couples it to the piperazine nucleus via a catalyzed cross-coupling or reductive amination process. longdom.orgmdpi.com
Table 1: Comparison of Potential Advanced Synthetic Routes
| Synthetic Strategy | Key Precursors | Potential Advantages | Key Challenges |
|---|---|---|---|
| Enantioselective Cyclopropanation | Piperazine, substituted alkene, diazo compound | High stereocontrol of the cyclopropane ring; access to enantiopure products. | Catalyst cost and sensitivity; optimization for specific substrates. |
| Reductive Amination | 2-Methylcyclopropanecarboxaldehyde, Piperazine | High functional group tolerance; operational simplicity. longdom.org | Control of over-alkylation; potential for racemization. |
| Kulinkovich Reaction | Piperazine-derived amide, Grignard reagent, Ti catalyst | Direct formation of the cyclopropylamine (B47189) moiety from readily available amides. nih.gov | Stoichiometric use of titanium reagents; substrate scope limitations. |
| C-H Functionalization/Coupling | 2-Methylcyclopropaneboronic acid, N-Boc-piperazine | Atom-economical; avoids pre-functionalization of piperazine. mdpi.com | Regioselectivity on the piperazine ring; catalyst development. |
Advanced Spectroscopic Techniques for Dynamic Process Monitoring
The conformational dynamics of the this compound molecule are complex, involving the piperazine ring flip and rotation about the C-N bond connecting the two rings. These dynamic processes are ripe for investigation using advanced spectroscopic methods, particularly dynamic NMR (D-NMR).
Studies on related N-substituted piperazines have successfully used D-NMR to characterize rotational conformers and determine the energy barriers associated with piperazine chair interconversion. beilstein-journals.orgresearchgate.net By measuring spectra at various temperatures, it is possible to observe the coalescence of signals corresponding to distinct protons on the piperazine ring. beilstein-journals.org From the coalescence temperature (Tc), the free energy of activation (ΔG‡) for the dynamic process can be calculated. beilstein-journals.org Applying this technique to this compound would provide quantitative insight into how the bulky and electronically distinct cyclopropyl group influences the kinetics of the piperazine ring inversion compared to other substituents.
Beyond NMR, high-resolution rovibrational spectroscopy in the far-infrared region offers a powerful tool for detailed conformational analysis. azooptics.com A comprehensive study on the parent cyclopropylamine molecule used this technique to precisely characterize its trans and gauche conformers and map its torsional energy landscape. aip.orgnih.gov A similar investigation of this compound could resolve the complex interplay of torsional modes and identify the lowest energy conformations, providing benchmark data for theoretical models. aip.org
Table 2: Potential Dynamic NMR Parameters for Conformational Analysis
| Dynamic Process | Protons Monitored | Temperature Range | Observable Phenomenon | Calculated Parameter |
|---|---|---|---|---|
| Piperazine Ring Inversion | Axial and equatorial protons on C3/C5 | -80°C to 50°C | Signal broadening and coalescence | Activation Energy (ΔG‡) for ring flip |
| C(cyclopropyl)-N(piperazine) Bond Rotation | Protons on C2/C6 of piperazine ring | -60°C to 70°C | Appearance of distinct rotamer signals at low temp. | Rotational Energy Barrier |
Integration of Computational Methods for Predictive Chemical Discovery
Computational chemistry provides an indispensable toolkit for predicting the properties and reactivity of molecules like this compound, guiding experimental efforts and providing deeper mechanistic understanding.
Furthermore, computational methods can predict spectroscopic data. Calculating NMR chemical shifts and coupling constants can aid in the assignment of complex experimental spectra. Molecular dynamics (MD) simulations can be used to explore the conformational landscape over time, revealing the preferred orientations of the methylcyclopropyl group relative to the piperazine ring and the frequencies of conformational changes. nih.govrsc.org This predictive power is invaluable for designing new analogs with specific desired geometries or for understanding the mechanism of potential synthetic transformations.
Table 3: Key Molecular Properties Accessible via Computational Methods
| Computational Method | Property Calculated | Significance for Research |
|---|---|---|
| Density Functional Theory (DFT) | Geometric Parameters (bond lengths, angles) | Elucidates structural distortions due to ring strain. researchgate.net |
| DFT | Strain Energy | Quantifies the inherent instability of the cyclopropane ring. utexas.edu |
| DFT with Solvent Model | Relative Conformational Energies | Predicts the most stable conformers in solution. |
| Time-Dependent DFT (TD-DFT) | Electronic Transitions | Predicts UV-Vis absorption spectra. |
| Molecular Dynamics (MD) | Conformational Trajectories | Simulates dynamic behavior and flexibility over time. nih.gov |
Exploration of this compound as a Modular Building Block in Materials Science or Chemical Biology Probes (Purely Chemical Applications)
The bifunctional nature of the piperazine ring, combined with the unique steric and electronic properties of the methylcyclopropyl group, makes this compound an attractive modular building block for purely chemical applications in materials science and as a scaffold for chemical biology probes. longdom.orgnih.gov
In Materials Science: The cyclopropyl group is known to impart unique mechanical and thermal properties when incorporated into polymers. longdom.org this compound could be used as a monomer or cross-linking agent in the synthesis of novel polymers. The secondary amine on the piperazine ring provides a reactive handle for polymerization reactions, such as polycondensation or addition polymerization. The resulting polymers could feature the rigid cyclopropyl moiety as a pendant group, potentially enhancing properties like glass transition temperature (Tg) or stiffness. The development of such materials relies on the principles of modular design, where distinct building blocks are combined to create polymers with tailored properties. researchgate.netklinger-lab.de
As Chemical Biology Probes: The piperazine scaffold is a privileged structure in medicinal chemistry and can be readily adapted for use as a chemical probe. researchgate.net The secondary amine of this compound can be functionalized with a variety of linkers for bioconjugation. nih.govacs.org For example, it could be appended with an azide or alkyne group to participate in bio-orthogonal "click" chemistry, allowing it to be attached to biomolecules. nih.govbeilstein-journals.org In such a probe, the 2-methylcyclopropyl group could serve as a unique, sterically-defined tag or a reporter group whose distinct spectroscopic signature (e.g., in vibrational spectroscopy) could be used for detection. Its rigid structure could also be exploited to probe specific steric pockets in biological macromolecules.
Table 4: Potential Applications as a Modular Building Block
| Field | Application Area | Proposed Structure/Modification | Potential Outcome |
|---|---|---|---|
| Materials Science | Specialty Polymers | Acrylation of the secondary amine followed by radical polymerization. | Polyacrylate with pendant methylcyclopropylpiperazine groups, potentially with altered thermal stability. |
| Materials Science | Cross-linked Resins | Reaction with diepoxides. | Rigid, cross-linked epoxy resin with enhanced mechanical properties due to the cyclopropyl units. |
| Chemical Biology | Bio-orthogonal Probes | Functionalization with an alkyne-containing linker via the secondary amine. | A probe capable of covalent attachment to azide-modified proteins or surfaces via CuAAC (Click Chemistry). nih.gov |
| Chemical Biology | Recognition Scaffolds | Synthesis of a library of analogs with varied cyclopropane stereochemistry. | Tools to investigate stereospecific interactions in chemical or biological systems. |
Q & A
Q. What validated analytical methods are recommended for detecting and quantifying 1-(2-Methylcyclopropyl)piperazine in biological matrices?
Liquid chromatography coupled with mass spectrometry (LC-MS) or UV detection is a robust approach. Internal standards like p-tolylpiperazine (pTP) improve accuracy by normalizing matrix effects. Method validation should include sensitivity (LOD/LOQ), linearity, and recovery rates, as demonstrated for structurally similar piperazines (e.g., TFMPP, mCPP) in hair analysis . Raman microspectroscopy with multivariate analysis (PCA-LDA) is also effective for distinguishing isomers, requiring optimized parameters (e.g., 20 mW laser power, 128–256 scans) to resolve spectral overlaps .
Q. How can researchers confirm the structural identity of this compound after synthesis?
Use a combination of:
- Elemental analysis : Verify empirical formula.
- High-resolution mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns (e.g., m/z values for cyclopropyl or methyl groups).
- <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks for cyclopropane protons (δ ~0.5–1.5 ppm) and piperazine ring protons (δ ~2.5–3.5 ppm) .
Cross-reference spectral data with structurally analogous piperazines, such as 1-(2-methylphenyl)piperazine .
Q. What synthetic strategies are effective for introducing the 2-methylcyclopropyl moiety into piperazine derivatives?
Key approaches include:
- N-Alkylation : React piperazine with 2-methylcyclopropylcarbonyl chloride under basic conditions (e.g., K2CO3 in DMF).
- Cyclopropanation : Use transition metal catalysts (e.g., Rh(II)) to form the cyclopropyl ring post-functionalization.
Monitor reaction progress via TLC or HPLC, and purify via column chromatography or recrystallization .
Advanced Research Questions
Q. How do structural modifications like the 2-methylcyclopropyl group influence receptor binding affinity and selectivity?
The cyclopropane ring introduces steric constraints and electronic effects that modulate interactions with serotonin (5-HT) or dopamine receptors. For example:
- Serotonin receptors (5-HT2C) : Methylcyclopropyl groups may enhance hydrophobic interactions in the binding pocket, as seen in analogs like mCPP .
- Dopamine transporters (DAT) : Bulky substituents reduce DAT affinity but improve selectivity for 5-HT receptors.
Use molecular docking and radioligand binding assays to quantify affinity shifts .
Q. What experimental designs mitigate toxicity risks in preclinical studies of this compound?
- In vitro cytotoxicity screening : Use HepG2 or HEK293 cells to assess IC50 values.
- In vivo acute toxicity : Administer escalating doses (10–100 mg/kg) in rodent models, monitoring for neurobehavioral effects (e.g., tremors, hyperlocomotion).
- Metabolic stability assays : Incubate with liver microsomes to identify reactive metabolites (e.g., N-oxides). Structural analogs modified with β-cyclodextrin show reduced toxicity but may lower bioactivity .
Q. How can researchers resolve contradictory data on the metabolic pathways of substituted piperazines?
Contradictions often arise from species-specific cytochrome P450 (CYP) metabolism. Strategies include:
- Comparative in vitro studies : Use human liver microsomes vs. rodent models to identify interspecies differences.
- Isotopic labeling : Track <sup>13</sup>C or <sup>2</sup>H in the cyclopropyl group to map metabolic sites.
For example, TFMPP is primarily metabolized by CYP2D6 in humans but CYP3A4 in rats .
Q. What computational tools predict the physicochemical properties and ADME profile of this compound?
- Lipophilicity (LogP) : Use SwissADME or MarvinSuite to estimate partitioning behavior.
- Permeability : Apply the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell models.
- CYP inhibition : Screen with predictive software like ADMET Predictor™.
Data for 1-(4-chlorophenyl)piperazine (LogP ~2.5, moderate BBB penetration) provide a reference .
Methodological Challenges and Solutions
Q. How can researchers optimize chromatographic separation of this compound from its isomers?
Q. What strategies enhance the stability of this compound in solution?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
